molecular formula C21H31N3O3 B7535918 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

Katalognummer B7535918
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: ZZHYCSYGFORYJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide, also known as ML277, is a small molecule inhibitor of the Kv7.1 ion channel. It is a promising compound for the treatment of cardiac arrhythmias, as it has been shown to selectively target the Kv7.1 channel without affecting other ion channels.

Wirkmechanismus

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide works by selectively inhibiting the Kv7.1 ion channel, which is responsible for the slow delayed rectifier potassium current (IKs) in cardiac myocytes. By inhibiting this channel, 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide prolongs the action potential duration and increases the refractory period, which reduces the likelihood of arrhythmias.
Biochemical and Physiological Effects:
1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of the Kv7.1 channel, the prolongation of the action potential duration, and the increase in the refractory period. It has also been shown to reduce the incidence of arrhythmias in animal models of cardiac disease.

Vorteile Und Einschränkungen Für Laborexperimente

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has several advantages as a research tool, including its selectivity for the Kv7.1 channel and its ability to reduce arrhythmias in animal models of cardiac disease. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide, including its potential use in the treatment of other cardiac disorders, such as heart failure and atrial fibrillation. There is also a need for further studies to determine its safety and efficacy in humans, as well as its potential for drug interactions with other medications. Additionally, there is a need for the development of more selective and potent Kv7.1 inhibitors for use in clinical settings.

Synthesemethoden

The synthesis of 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide involves several steps, including the reaction of 1-bromo-4-(2-methoxyphenyl)piperidine with cyclohexanone to form the corresponding ketone, which is then reduced to the alcohol. The alcohol is then reacted with acetic anhydride to form the acetate, which is then reacted with 1-amino-cyclohexane-1-carboxylic acid to form 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for cardiac arrhythmias. It has been shown to selectively inhibit the Kv7.1 channel, which plays a critical role in the repolarization of cardiac action potentials. 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has also been shown to be effective in reducing arrhythmias in animal models of cardiac disease.

Eigenschaften

IUPAC Name

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(25)23-21(12-6-3-7-13-21)20(26)22-17-10-14-24(15-11-17)18-8-4-5-9-19(18)27-2/h4-5,8-9,17H,3,6-7,10-15H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYCSYGFORYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.